5-Methanesulfonamidobenzothiophene
Description
Properties
Molecular Formula |
C9H9NO2S2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
N-(1-benzothiophen-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9NO2S2/c1-14(11,12)10-8-2-3-9-7(6-8)4-5-13-9/h2-6,10H,1H3 |
InChI Key |
KNFPYQKHVZVXKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Sulfonamide vs. Sulfonic Acid Derivatives
- This compound : The sulfonamide group (-SO₂NH₂CH₃) enhances hydrogen-bonding interactions, making it suitable for targeting enzyme active sites in drug design. Its moderate acidity (pKa ~10–12) allows for pH-dependent solubility .
- 2-Phenylbenzimidazole-5-sulfonic Acid : The sulfonic acid group (-SO₃H) is strongly acidic (pKa ~1–2), conferring high water solubility and UV-absorbing properties. Used in sunscreens (e.g., Ensulizole) .
Substituent Effects on Bioactivity
- Fluorinated Derivatives (e.g., 5-Fluoro-3-methylbenzothiophene) : Fluorine atoms increase lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeting drugs .
- Amino/Ester Derivatives (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate): The amino group enables conjugation with carboxylic acids, while the ester moiety allows for prodrug strategies to enhance oral bioavailability .
Electronic and Steric Modifications
- Methoxy and Methylthio Substituents : Methoxy groups (-OCH₃) donate electron density, increasing aromatic ring reactivity, whereas methylthio (-SCH₃) groups enhance redox stability .
- Aldehyde-Containing Derivatives : Aldehyde functionalities serve as electrophilic centers for nucleophilic additions, useful in synthesizing Schiff bases or heterocyclic extensions .
Research Findings and Trends
- Synthetic Efficiency : The Newman-Kwart rearrangement (used in synthesizing 5-substituted benzothiophenes) offers superior regioselectivity compared to direct electrophilic substitution, minimizing byproduct formation .
- Safety Profiles : Sulfonamide derivatives generally exhibit lower acute toxicity compared to sulfonic acids, which require stringent handling protocols due to their corrosive nature .
Preparation Methods
Nitration-Reduction-Sulfonamidation Sequence
This classical approach involves introducing a nitro group at the 5-position of benzothiophene, followed by reduction to the corresponding amine and subsequent sulfonamidation.
Nitration of Benzothiophene : Direct nitration of benzothiophene typically yields 3-nitrobenzothiophene due to the electron-donating effect of the sulfur atom. To achieve 5-nitration, directing groups or tailored conditions are required. For example, pre-functionalization with electron-withdrawing groups (e.g., esters) can redirect nitration to the 5-position, as demonstrated in analogous benzoate systems.
Reduction to 5-Aminobenzothiophene : Catalytic hydrogenation (H₂, PtO₂) or alternative reducing agents (e.g., Fe/HCl) convert the nitro group to an amine. Platinum-based catalysts, while effective, pose cost challenges at scale. Recent advances suggest palladium-on-carbon (Pd/C) under moderate pressure (1–3 atm) achieves comparable yields (85–90%) with lower catalyst loadings.
Sulfonamidation with Methanesulfonyl Chloride : The amine intermediate reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide. Solvent selection critically impacts purity; dichloroethane (DCE) and carbon tetrachloride, though effective, are increasingly replaced by acetonitrile or ethyl acetate for environmental and safety reasons.
Copper-Catalyzed Nucleophilic Substitution
Inspired by methodologies for sulfamoyl benzoate synthesis, this route substitutes a halogen at the 5-position of benzothiophene with methanesulfonamide.
Reaction Conditions :
-
Substrate: 5-Chlorobenzothiophene
-
Reagent: Methanesulfonamide or sodium methanesulfinate
-
Catalyst: Cuprous bromide (CuBr, 5–10 mol%)
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature: 45–60°C
This method avoids nitro intermediates and reduces step count, but requires access to 5-halobenzothiophenes, which may necessitate additional functionalization steps.
Transition Metal-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables direct installation of the methanesulfonamide group onto halogenated benzothiophenes.
Optimized Protocol :
-
Substrate: 5-Bromobenzothiophene
-
Reagent: Methanesulfonamide
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene
-
Temperature: 100–110°C
While efficient, this method demands anhydrous conditions and expensive ligands, limiting its industrial feasibility.
Comparative Analysis of Methodologies
| Method | Steps | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Nitration-Reduction | 3 | 70–75% | High | Moderate | Moderate (solvent waste) |
| Cu-Catalyzed Substitution | 2 | 90–95% | Low | High | Low (THF recyclable) |
| Pd-Catalyzed Coupling | 1 | 80–85% | Very High | Low | High (toxic ligands) |
Industrial-Scale Process Optimization
Impurity Control in Diazotization and Bromination
Large-scale synthesis must address byproducts such as dibromo impurities, which arise during halogenation steps. In the preparation of SGLT2 intermediates, excess N-bromosuccinimide (NBS) and controlled temperatures (–5 to 5°C) minimized dibromo byproducts to <2%. Similar strategies apply to benzothiophene systems, where bromination at position 5 requires precise stoichiometry and cooling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methanesulfonamidobenzothiophene, and how can purity be validated?
- Methodological Answer :
- Synthesis : The compound is typically synthesized via sulfonamide functionalization of benzothiophene derivatives. For example, introducing the methanesulfonamide group may involve reacting 5-aminobenzothiophene with methanesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under inert conditions .
- Purity Validation :
- Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention times match reference standards .
- Spectroscopy : Confirm structural integrity via H/C NMR and FT-IR to verify sulfonamide N–H stretches (~3300 cm) and S=O bonds (~1350 cm) .
- Quantitative Analysis : Employ elemental analysis (C, H, N, S) to validate stoichiometric ratios .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH protons (δ ~5–6 ppm). C NMR confirms carbon environments, including thiophene and sulfonamide carbons .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragments, ensuring molecular formula accuracy .
- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .
Q. What protocols are recommended for assessing the compound’s toxicity in biological assays?
- Methodological Answer :
- In Vitro Testing : Use cell viability assays (e.g., MTT or resazurin reduction) in human cell lines (e.g., HepG2) to evaluate cytotoxicity. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) .
- Acute Toxicity : Follow OECD Guideline 423 for in vivo studies in rodents, monitoring mortality, organ weight, and histopathology .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Review : Apply EFSA’s methodology for structured literature reviews:
Develop tailored search strings (e.g., "this compound AND (bioactivity OR cytotoxicity)") across PubMed, Web of Science, and SciFinder® .
Compare experimental variables (e.g., cell lines, assay conditions) to identify confounding factors .
- Meta-Analysis : Statistically pool data from independent studies using fixed/random-effects models to assess heterogeneity (I statistic) .
Q. What strategies optimize the reaction yield when introducing sulfonamide groups to benzothiophene scaffolds?
- Methodological Answer :
- Parameter Screening : Use design of experiments (DoE) to test variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 25–100°C | 60°C |
| Solvent | DMF, THF, Acetonitrile | DMF |
| Catalyst | Pyridine, DMAP | DMAP (5 mol%) |
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies (e.g., sulfonamide bond cleavage pathways) .
- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., solvation free energy in DMF vs. water) .
Q. What advanced methodologies address discrepancies in spectroscopic data interpretation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
